molecular formula C26H31N7O2 B5549805 3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine

3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine

Cat. No.: B5549805
M. Wt: 473.6 g/mol
InChI Key: JXQYXJSSFRVTAQ-UHFFFAOYSA-N
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Description

3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine is a useful research compound. Its molecular formula is C26H31N7O2 and its molecular weight is 473.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.25392326 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A study highlighted the synthesis and structure analysis of pyridazine analogs, including detailed spectral and XRD techniques to elucidate their structures. These compounds show significant pharmaceutical importance due to their diverse biological activities (Sallam et al., 2021).

Pharmacological Activities

Research on the synthesis of eosinophil infiltration inhibitors with antihistaminic activity evaluated a series of triazolo and imidazo pyridazines. These compounds exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, indicating potential applications in treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Anti-inflammatory and Analgesic Activities

Another study synthesized novel benzothienotriazolopyridazine derivatives, which were then evaluated for their anti-inflammatory activity. Some of these compounds significantly reduced edema, showing promising anti-inflammatory properties (Zaher et al., 2012).

Antidiabetic Potential

Triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potential as a mechanism for antidiabetic drug development. These compounds showed strong inhibition potential and antioxidant activity, highlighting their potential as anti-diabetic medications (Bindu et al., 2019).

Herbicidal Activities

A study on the synthesis and herbicidal activities of novel pyridazine derivatives found that some compounds exhibited excellent herbicidal activities. This research opens the door for developing new agricultural chemicals (Xu et al., 2012).

Mechanism of Action

If this compound is a drug or a biologically active molecule, its mechanism of action would depend on its structure and the target it interacts with. This could be determined through biological assays and computational modeling .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. This information is typically obtained through toxicity studies .

Future Directions

Future research on this compound could involve optimizing its synthesis, studying its reactivity, investigating its biological activity, or developing applications for it in fields such as medicine or materials science .

Properties

IUPAC Name

[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-[4-(6-methylpyridazin-3-yl)oxyphenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N7O2/c1-19-11-13-31(14-12-19)23-8-9-24(29-28-23)32-15-17-33(18-16-32)26(34)21-4-6-22(7-5-21)35-25-10-3-20(2)27-30-25/h3-10,19H,11-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQYXJSSFRVTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC5=NN=C(C=C5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.